![molecular formula C25H25NO B594095 JWH 122 2-methylnaphthyl isomer CAS No. 1427325-69-6](/img/structure/B594095.png)
JWH 122 2-methylnaphthyl isomer
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Overview
Description
JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It is a methylated analogue of JWH-018 . The 2-methylnaphthyl isomer of JWH 122 differs from the standard JWH 122 in the position of the methyl group on the naphthyl ring .
Molecular Structure Analysis
The molecular structure of JWH 122 involves a naphthyl ring system attached to an indole group via a methanone linker . The 2-methylnaphthyl isomer differs from JWH 122 in the position of the methyl group on the naphthyl ring . The exact position of this methyl group can significantly influence the molecule’s physical and chemical properties, as well as its biological activity .Scientific Research Applications
Synthetic Cannabinoid Research
JWH 122 2-methylnaphthyl isomer is a synthetic cannabinoid that displays high-affinities for both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . This makes it a valuable compound for studying the effects of synthetic cannabinoids on these receptors.
Forensic Analysis
The compound is used as an analytical reference standard in forensic analysis . Its unique structure allows it to be differentiated from other synthetic cannabinoids, aiding in the identification of substances in forensic toxicology .
Drug Design
Minor modifications to the molecular structure of JWH 122 2-methylnaphthyl isomer can result in almost the same drug with comparable efficiency . This makes it a useful compound in the field of drug design, particularly for the development of new psychoactive substances .
Chromatographic Separation
JWH 122 2-methylnaphthyl isomer can be used in chromatographic separation studies . The compound’s unique structure allows it to be separated from other isomers during chromatographic analysis .
Mass Spectrometry Analysis
The compound is used in mass spectrometry analysis . Its unique structure and fragmentation pathways can be used to differentiate it from other isomers .
Regulation and Legislation Studies
JWH 122 2-methylnaphthyl isomer can be used in studies related to regulation and legislation of synthetic drugs . Its presence in commercially available products can help in understanding the spread and use of synthetic cannabinoids .
Mechanism of Action
Target of Action
The primary targets of the JWH 122 2-methylnaphthyl isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
The JWH 122 2-methylnaphthyl isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding mimics the action of endogenous cannabinoids, leading to changes in cellular functions .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .
Result of Action
The molecular and cellular effects of the JWH 122 2-methylnaphthyl isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By mimicking endogenous cannabinoids, it can alter various physiological processes, potentially leading to effects such as altered pain sensation, mood changes, and impacts on memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the JWH 122 2-methylnaphthyl isomer. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Additionally, individual patient factors, including genetics, age, and health status, can influence its efficacy and potential side effects .
Safety and Hazards
properties
IUPAC Name |
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJAWRDBCAFLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017308 |
Source
|
Record name | JWH-122 2-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427325-69-6 |
Source
|
Record name | JWH-122 2-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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